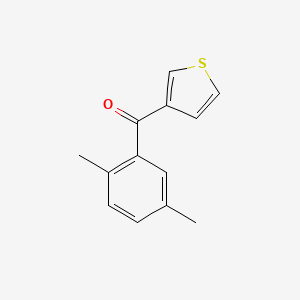

3-(2,5-Dimethylbenzoyl)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2,5-Dimethylbenzoyl)thiophene” is a chemical compound with the molecular formula C13H13OS . It is a thiophene derivative, which means it contains a five-membered ring made up of four carbon atoms and one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “this compound” includes a thiophene ring attached to a benzoyl group with two methyl groups . The molecular weight of this compound is 217.31 .Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, can undergo a variety of chemical reactions. For instance, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation (MW) were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Scientific Research Applications

Antimicrobial Studies

The synthesis of novel compounds with 3,3′-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis has shown promising results in antimicrobial studies, highlighting the potential of derivatives of 3-(2,5-Dimethylbenzoyl)thiophene in this field (Kheder & Mabkhot, 2012).

Antioxidant Activity

The evaluation of antioxidant properties of 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, including those prepared by Buchwald-Hartwig cross-coupling, has been conducted. This research provides insights into the potential antioxidant applications of derivatives of this compound (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).

Chemical Synthesis and Reactions

Studies have shown the diverse chemical reactions and synthesis processes involving this compound derivatives, demonstrating their utility in complex chemical synthesis and the study of regioselectivity (Hannoun et al., 1979). Additionally, the Elbs reaction of aroylbenzo[b]thiophens, including this compound derivatives, has been explored, showing the potential for creating complex organic structures (Marie, Buu-hoi, & Jacquignon, 1971).

Photochemical Degradation

Research into the photochemical degradation of crude oil components, including 2,3-dimethylbenzo[b]thiophene, has been conducted to understand the fate of these compounds in environmental contexts, such as oil spills (Andersson & Bobinger, 1996).

Electronic Properties and Applications

Studies on the electronic properties of carbazole-thiophene dimers, including those linked to 3,5-dimethylbenzo[b]thiophenes, have been conducted. These studies are crucial for understanding the potential applications of these compounds in optoelectronics and other electronic fields (Damit, Nordin, Ariffin, & Sulaiman, 2016).

Optoelectronic Materials

The synthesis and characterization of novel heterocyclic compounds based on thiophene structures, including those with 2,5-dimethylthiophene, have been explored for their potential in optoelectronic applications (Ramkumar & Kannan, 2015).

Future Directions

Thiophene derivatives, including “3-(2,5-Dimethylbenzoyl)thiophene”, have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth because of their higher charge mobility, extended π-conjugation, and better tuning of band gaps . Therefore, future research could focus on exploring these applications further.

Mechanism of Action

Target of Action

Thiophene-based analogs, such as 3-(2,5-Dimethylbenzoyl)thiophene, have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in developing advanced compounds with a variety of biological effects . .

Mode of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These properties suggest that the compound interacts with its targets, leading to changes that result in these effects.

Biochemical Pathways

Given the pharmacological properties of thiophene derivatives, it can be inferred that the compound likely affects multiple biochemical pathways related to inflammation, cancer progression, microbial growth, blood pressure regulation, and atherosclerosis .

Result of Action

Given the pharmacological properties of thiophene derivatives, it can be inferred that the compound likely has a variety of effects at the molecular and cellular level, potentially including anti-inflammatory, anticancer, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

properties

IUPAC Name |

(2,5-dimethylphenyl)-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-9-3-4-10(2)12(7-9)13(14)11-5-6-15-8-11/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXVYYSMOLMDNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641839 |

Source

|

| Record name | (2,5-Dimethylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

896618-60-3 |

Source

|

| Record name | (2,5-Dimethylphenyl)-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=896618-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.